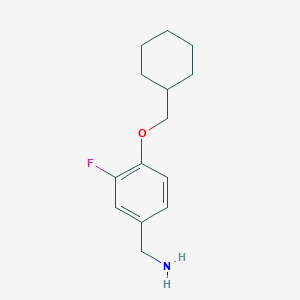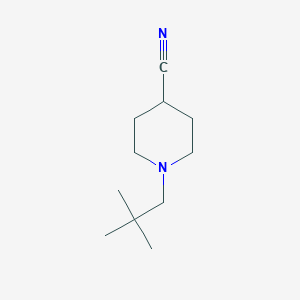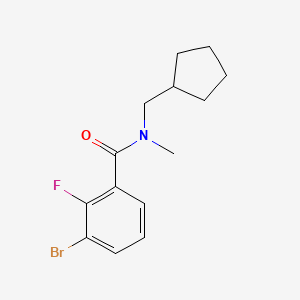
ethyl 1-allyl-2-bromo-1H-imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-allyl-2-bromo-1H-imidazole-4-carboxylate is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl ester group, an allyl group, and a bromine atom attached to the imidazole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-allyl-2-bromo-1H-imidazole-4-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Allylation: The allyl group can be introduced via a nucleophilic substitution reaction using allyl halides in the presence of a base.
Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in large-scale production.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted imidazole derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazole ring or the substituents.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used in the presence of bases like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ester hydrolysis.
Major Products:
- Substituted imidazole derivatives
- Carboxylic acids from ester hydrolysis
- Oxidized or reduced imidazole compounds
Aplicaciones Científicas De Investigación
Ethyl 1-allyl-2-bromo-1H-imidazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic agents for diseases such as cancer and infectious diseases often involves this compound.
Industry: It is utilized in the development of agrochemicals, dyes, and materials science.
Mecanismo De Acción
The mechanism of action of ethyl 1-allyl-2-bromo-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the allyl group can participate in covalent bonding or non-covalent interactions with target sites, leading to inhibition or modulation of biological pathways. The ethyl ester group may enhance the compound’s solubility and bioavailability, facilitating its transport to target sites.
Comparación Con Compuestos Similares
Ethyl 1-allyl-2-bromo-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives such as:
Ethyl 2-bromo-1H-imidazole-4-carboxylate: Lacks the allyl group, which may affect its reactivity and biological activity.
1-Allyl-2-bromo-1H-imidazole-4-carboxylic acid: Lacks the ethyl ester group, which may influence its solubility and bioavailability.
1-Allyl-2-chloro-1H-imidazole-4-carboxylate: Contains a chlorine atom instead of bromine, which can alter its chemical reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C9H11BrN2O2 |
|---|---|
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
ethyl 2-bromo-1-prop-2-enylimidazole-4-carboxylate |
InChI |
InChI=1S/C9H11BrN2O2/c1-3-5-12-6-7(11-9(12)10)8(13)14-4-2/h3,6H,1,4-5H2,2H3 |
Clave InChI |
BIKFXJMSPJTEAW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(C(=N1)Br)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075007.png)



![4-{[Cyclobutyl(methyl)amino]methyl}aniline](/img/structure/B12075023.png)







